Product packaging for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone(Cat. No.:CAS No. 19026-22-3)

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

カタログ番号: B043323
CAS番号: 19026-22-3
分子量: 219.19 g/mol
InChIキー: NELQYZRSPDCGRQ-DBRKOABJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a potent and specific mechanism-based inhibitor of hexosaminidases and other related glycosidases. This compound functions as a transition state analog, mimicking the oxocarbenium ion-like structure of the glycosidic bond's transition state during enzymatic hydrolysis. Its primary research value lies in its ability to selectively and irreversibly inhibit enzymes like O-GlcNAcase (OGA), which is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nucleocytoplasmic proteins. Consequently, it is an indispensable chemical tool for probing the intricate dynamics of O-GlcNAcylation, a critical post-translational modification rivaling phosphorylation in its regulatory significance for cellular processes such as transcription, signal transduction, and neuronal function. Researchers utilize this lactone to stabilize O-GlcNAc modifications on proteins, thereby enabling the study of its role in diabetes, cancer, neurodegenerative disorders like Alzheimer's disease, and cellular stress response. Its high specificity makes it superior to broader glycosidase inhibitors, providing a more targeted approach for dissecting complex glycosylation pathways and validating OGA as a therapeutic target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO6 B043323 2-Acetamido-2-deoxy-D-glucono-1,5-lactone CAS No. 19026-22-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291445
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-22-3
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19026-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-2-deoxy-D-glucono-δ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ICI1V6AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Approaches

Foundational Synthetic Strategies for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

The creation of the this compound scaffold relies on established methodologies using accessible carbohydrate precursors.

The most common and practical starting material for the synthesis of this compound and its analogs is D-glucosamine. mdpi.comnih.govresearchgate.netebi.ac.uk Typically, D-glucosamine hydrochloride is used, which undergoes a two-step procedure to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose, a key intermediate for subsequent reactions. nih.gov This precursor is favored due to its commercial availability and the correct stereochemistry required for the target molecule.

While D-gluconic acid and its derivatives like glucono-δ-lactone are structurally related, D-glucosamine is more frequently cited as the direct precursor in the synthesis of the N-acetylated lactone. researchgate.netwikipedia.org The enzymatic oxidation of D-glucosamine can produce D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid), which can then be further processed. researchgate.net

The synthesis of this compound derivatives from D-glucosamine involves a multi-step sequence. A common pathway begins with the protection of the amine and hydroxyl groups of D-glucosamine. The starting material, D-glucosamine hydrochloride, is first converted to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1). nih.gov

A crucial step in forming the lactone ring from the protected sugar is oxidation. Activated manganese dioxide (MnO₂) is a frequently used oxidizing agent for this transformation. mdpi.comnih.govresearchgate.net The oxidation reaction is typically carried out in a solvent like dichloromethane at reflux temperature to convert the pyranose intermediate into the desired glucono-1,5-lactone structure. mdpi.comnih.gov The final step in the sequence is the removal of the O-acetyl protecting groups, often accomplished using ammonia in methanol (NH₃/MeOH), to yield the target compound. mdpi.comnih.govresearchgate.net

Targeted Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To investigate how structural modifications affect biological activity, various analogs of this compound have been synthesized. These studies are crucial for developing more potent and selective enzyme inhibitors.

Semicarbazone and thiosemicarbazone derivatives of this compound have been identified as a class of potent inhibitors of O-GlcNAcase (OGA). ebi.ac.uk The general synthesis of semicarbazones and thiosemicarbazones involves the condensation reaction between a carbonyl compound (an aldehyde or ketone) and semicarbazide or thiosemicarbazide, respectively. tpu.rusemanticscholar.orgajchem-b.com

In the context of the target compound, these derivatives are synthesized to explore modifications at the anomeric carbon. nih.gov Research has shown that this compound 4-arylsemicarbazones are nanomolar inhibitors of both human OGA (hOGA) and human lysosomal hexosaminidases (HexA/HexB). nih.gov

A significant amount of research has focused on the synthesis of this compound sulfonylhydrazones to explore structure-activity relationships of OGA inhibitors. mdpi.comnih.govresearchgate.netnih.gov The synthesis starts from the intermediate 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1). nih.gov This compound is condensed with various arenesulfonylhydrazines in the presence of a catalyst like p-toluenesulfonic acid. nih.gov

Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone Arenesulfonylhydrazone Intermediates (4b-4d) mdpi.com
CompoundStarting MaterialReagentsYieldPhysical State
4b (p-Trifluoromethylbenzenesulfonylhydrazone)3b (100 mg, 0.176 mmol)Activated MnO₂ (306 mg, 3.52 mmol) in anhydrous CH₂Cl₂60%White powder
4c (p-Fluorobenzenesulfonylhydrazone)3c (100 mg, 0.193 mmol)Activated MnO₂ (336 mg, 3.86 mmol) in anhydrous CH₂Cl₂72%Amorphous foam
4d (p-Chlorobenzenesulfonylhydrazone)3d (100 mg, 0.187 mmol)Activated MnO₂ (325 mg, 3.74 mmol) in anhydrous CH₂Cl₂77%Amorphous foam

N-Phenylcarbamate derivatives have been prepared as potential inhibitors of β-N-acetylglucosaminidases. researchgate.net The synthesis of O-(2-acetamido-2-deoxy-D-glucopyranosylidene)-amino-N-phenylcarbamate (PUGNAc) is a well-known example. A related compound, the N-phenylcarbamate derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, has also been synthesized. researchgate.net The synthesis of this hydroximo-1,5-lactone involves the oxidation of a corresponding oxime intermediate, followed by a deprotection step. researchgate.net These derivatives are designed to mimic the proposed oxocarbenium ion-like transition state of the enzymatic reaction. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer valuable alternatives to purely chemical syntheses for producing lactones, often providing high selectivity and environmentally benign reaction conditions. nih.gov The primary biocatalytic routes for lactone synthesis include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov

In the context of this compound, a direct biocatalytic approach involves the enzymatic oxidation of N-acetyl-D-glucosamine. This transformation can be catalyzed by enzymes such as hexose oxidase or pyranose oxidase, which act on the anomeric carbon of the sugar. For instance, the reaction N-acetyl-D-glucosamine + O2 = N-acetyl-D-glucosamino-1,5-lactone + H2O2 highlights a direct biocatalytic conversion. ebi.ac.uk

Another relevant chemoenzymatic strategy involves the selective enzymatic modification of a chemically synthesized intermediate. For example, a mixture of anomers of a glycoside can be subjected to a specific enzyme that hydrolyzes only one anomer, allowing for the isolation of the desired one. mdpi.com This principle can be applied to achieve specific configurations in the synthesis of complex carbohydrate derivatives. Fungal β-N-acetylhexosaminidases, such as the one from Penicillium oxalicum, have demonstrated high chemo- and regioselectivity towards β-anomeric N-acetylgalactosamine (GalNAc) derivatives, leaving the α-anomer intact. mdpi.com Such enzymes can be immobilized to improve their stability and reusability, making the process more efficient. mdpi.com

The broader field of biocatalysis for lactone production is well-established. Baeyer-Villiger monooxygenases (BVMOs) are a key class of enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones with high enantioselectivity. nih.gov Another significant method is the oxidative lactonization of diols, which is a double oxidation process often catalyzed by alcohol dehydrogenases (ADHs). nih.gov In this process, an alcohol is first oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). nih.gov This lactol is subsequently oxidized to the final lactone product. nih.gov

Analytical Characterization of Synthesized Compounds and Intermediates

The structural elucidation and confirmation of synthesized this compound and its intermediates rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of the lactone structure. A key diagnostic feature in the ¹³C NMR spectrum is the presence of a carbonyl signal for the lactone at approximately 179.25 ppm. researchgate.net Concurrently, the absence of the anomeric H1 proton and C1 carbon signals, which are characteristic of the pyranose form of N-acetylglucosamine, confirms the formation of the lactone ring at the C1 position. researchgate.net

Advanced 2D NMR techniques are employed to determine the configuration and conformation of the molecule and its derivatives. For instance, the Nuclear Overhauser Effect (NOE) is used to establish spatial proximity between protons. A 2D ¹H-¹H EASY ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, a robust variant of NOE methods, can be applied to determine the configuration of bonds, such as the C=N bond in synthesized sulfonylhydrazone derivatives of the title compound. nih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts for Glucono-1,5-lactone Structures
AtomD-Glucono-1,5-lactone (in D₂O) bmrb.ioThis compound unit researchgate.net
C1181.23 ppm179.25 ppm
C573.86 ppm-
C665.304 ppm-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound and its derivatives. Electrospray ionization (ESI-MS) is a common technique used for the analysis of these polar, non-volatile molecules. ebi.ac.uk The monoisotopic mass of this compound is 219.07429 g/mol , corresponding to the molecular formula C₈H₁₃NO₆. ebi.ac.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized compounds.

Interactive Table: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₈H₁₃NO₆ ebi.ac.ukscbt.com
Molecular Weight219.19 g/mol scbt.com
Monoisotopic Mass219.07429 g/mol ebi.ac.uk
Ionization TechniqueElectrospray Ionization (ESI) ebi.ac.uk

Enzymatic Inhibition: Mechanisms and Specificity

Potent Inhibition of O-GlcNAcase (OGA; EC 3.2.1.169, GH84 Family)

Derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone have emerged as powerful inhibitors of O-GlcNAcase (OGA), an enzyme crucial for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.

Kinetic studies have consistently demonstrated that derivatives of this compound, such as its sulfonylhydrazone and semicarbazone forms, act as competitive inhibitors of human OGA (hOGA). mdpi.comnih.govmtak.hunih.gov The competitive mode of inhibition is substantiated by kinetic analyses using Dixon and Cornish-Bowden plots. mdpi.commtak.hu This mechanism suggests that these inhibitors bind to the active site of the enzyme, thereby competing with the natural substrate. The structural resemblance of the gluconolactone core to the oxazoline (B21484) intermediate of the catalytic cycle is a key factor in this competitive inhibition.

The inhibitory potency of these compounds is a critical aspect of their scientific interest, with many derivatives exhibiting inhibition constants (Kᵢ) in the nanomolar range. mdpi.comnih.govnih.govresearchgate.net This high affinity underscores their potential as effective modulators of OGA activity. For instance, a series of this compound sulfonylhydrazones were found to be potent nanomolar competitive inhibitors of both hOGA and the mechanistically related human lysosomal hexosaminidases. nih.gov The most effective of these against hOGA was the 1-naphthalenesulfonylhydrazone derivative, with a Kᵢ value of 27 nM. mdpi.comnih.govresearchgate.net Similarly, a 4-(2-naphthyl)-semicarbazone derivative was identified as the most potent in its class, with a Kᵢ of 36 nM. nih.gov The range of Kᵢ values for various semicarbazone derivatives against hOGA spans from approximately 30 to 250 nM. nih.gov

Inhibitory Potency of this compound Derivatives against Human OGA
Derivative ClassSpecific DerivativeKᵢ Value (nM)
Sulfonylhydrazone1-Naphthalenesulfonylhydrazone27
Semicarbazone4-(2-Naphthyl)-semicarbazone36
SemicarbazoneVarious aryl derivatives30 - 250

To contextualize the potency of this compound derivatives, a comparison with established OGA inhibitors is essential.

PUGNAc: O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) is a well-known OGA inhibitor with a Kᵢ value of approximately 50 nM. nih.gov However, a significant drawback of PUGNAc is its limited selectivity, as it also potently inhibits β-hexosaminidases. nih.gov

Thiamet-G: This inhibitor is recognized for its high potency and selectivity for OGA, exhibiting a Kᵢ of about 20-21 nM for the human enzyme. medchemexpress.com

GlcNAcstatin-G: GlcNAcstatins represent a class of highly potent and selective OGA inhibitors. GlcNAcstatin is a glucoimidazole-based inhibitor with an exceptionally low Kᵢ of 4.6 pM for bacterial OGA and demonstrates a remarkable 100,000-fold selectivity over human β-hexosaminidases A and B (HexA/B). medchemexpress.com Another derivative, GlcNAcstatin D, has a Kᵢ of 0.74 nM but shows only a 4-fold selectivity over β-hexosaminidase. nih.gov

The nanomolar potency of this compound derivatives positions them as significant compounds in the landscape of OGA inhibitors, with potencies comparable to that of Thiamet-G and PUGNAc.

Interaction with Human Lysosomal β-Hexosaminidases (hHexA and hHexB; EC 3.2.1.52, GH20 Family)

A comprehensive understanding of an OGA inhibitor requires characterization of its off-target effects, particularly against the structurally and mechanistically related human lysosomal β-hexosaminidases (hHexA and hHexB).

Derivatives of this compound have been shown to inhibit hHexA and hHexB. mdpi.comnih.govresearchgate.net Enzyme kinetic evaluations have confirmed that these compounds act as competitive inhibitors of these enzymes as well. mtak.hu The inhibitory potency against hexosaminidases is also in the nanomolar range. For example, the 1-naphthalenesulfonylhydrazone derivative of this compound displayed a Kᵢ of 6.8 nM towards hHexB. nih.govresearchgate.net Another derivative, a sulfonylhydrazone with a different substitution, showed a Kᵢ of 23 nM for hHexB.

The selectivity of an OGA inhibitor is a critical parameter, as non-specific inhibition of lysosomal hexosaminidases can lead to undesirable cellular consequences. mdpi.com The selectivity is often expressed as the ratio of the Kᵢ for the hexosaminidase to the Kᵢ for OGA (Kᵢ(Hex)/Kᵢ(OGA)).

Studies on this compound sulfonylhydrazones revealed potent inhibition of both OGA and hHexB, but with no significant selectivity between the two enzymes. mdpi.comnih.govresearchgate.net In contrast, the semicarbazone derivatives of this compound, while still potent inhibitors of both enzyme types, exhibited slightly improved, albeit moderate, selectivity, with selectivity ratios in the range of 1 to 2. mdpi.com This indicates that these compounds inhibit both OGA and hexosaminidases with similar potencies.

Selectivity Profile of this compound Derivatives
Derivative ClassSelectivity (Kᵢ(hHex)/Kᵢ(OGA))Notes
SulfonylhydrazonesNo significant selectivityPotent inhibitors of both OGA and hHexB.
Semicarbazones1 - 2Show moderate selectivity for OGA over hexosaminidases.

Research Implications of Non-Selective Hexosaminidase Inhibition

The non-selective inhibition of hexosaminidases by compounds related to this compound carries significant implications for biomedical research, particularly in the study of lysosomal storage disorders. Human lysosomal β-hexosaminidases, such as HexA and HexB, are crucial for the degradation of specific glycosphingolipids. The non-specific inhibition of these enzymes can lead to the accumulation of lysosomal gangliosides researchgate.netsemanticscholar.org. This induced biochemical state mimics the cellular pathology of severe neurodegenerative conditions like Tay-Sachs and Sandhoff diseases researchgate.netsemanticscholar.org.

This mimicry is a critical consideration in drug development. For instance, inhibitors designed to target the structurally and mechanistically related human O-GlcNAcase (OGA) must exhibit high selectivity to avoid off-target inhibition of lysosomal hexosaminidases researchgate.netsemanticscholar.orgmdpi.comnih.govnih.gov. The development of such side effects underscores the importance of creating highly selective inhibitors to prevent the unintended induction of lysosomal storage disorder-like symptoms researchgate.netsemanticscholar.org.

Inhibition of Bacterial Glycoside Hydrolases (e.g., NagZ)

Derivatives of this compound and related compounds have been investigated as inhibitors of bacterial glycoside hydrolases. One notable target is NagZ, a β-N-acetylglucosaminidase involved in bacterial cell wall recycling and antibiotic resistance. Research has focused on developing inhibitors based on the structure of compounds like O-(2-acetamido-2-deoxy-D-glucopyranosylidene) amino N-phenylcarbamate (PUGNAc), a potent but non-selective inhibitor of both human and bacterial hexosaminidases, to target bacterial enzymes such as NagZ researchgate.net. The goal is to exploit differences in the active sites of bacterial and human enzymes to achieve selective inhibition, which could lead to novel antibacterial agents.

Mechanisms of Glycoside Hydrolase Catalysis and Inhibition Mimicry

The potent inhibitory activity of this compound stems from its ability to mimic the transition state of the enzymatic reaction catalyzed by N-acetylhexosaminidases.

Many glycoside hydrolases that cleave substrates containing a 2-acetamido group, including human OGA (Family GH84) and lysosomal hexosaminidases (Family GH20), employ a substrate-assisted catalytic mechanism researchgate.netsemanticscholar.orgmdpi.comcazypedia.orgacs.org. In this mechanism, the enzyme itself does not provide a catalytic nucleophile. Instead, the 2-acetamido group of the substrate participates directly in the reaction cazypedia.orgnih.gov. The carbonyl oxygen of the acetamido group acts as an intramolecular nucleophile, attacking the anomeric carbon (C1) of the sugar ring. This attack facilitates the cleavage of the glycosidic bond and results in the formation of a transient, cyclic oxazolinium ion intermediate researchgate.netsemanticscholar.orgcazypedia.org. In a subsequent step, a water molecule, activated by a general base residue in the enzyme's active site, hydrolyzes the intermediate, leading to the final product with a net retention of the anomeric stereochemistry cazypedia.org.

The enzymatic hydrolysis of glycosidic bonds proceeds through a high-energy transition state that possesses significant oxocarbenium ion character nih.govresearchgate.net. During the formation of this transition state, the sugar ring becomes distorted from its stable chair conformation into a less stable half-chair or boat conformation, which flattens the ring structure nih.govresearchgate.net. High-affinity inhibitors often function by mimicking the geometry and charge of this transient state nih.gov.

This compound is a powerful inhibitor because its rigid, planar lactone ring structure closely resembles the flattened geometry of the oxocarbenium ion-like transition state nih.govresearchgate.net. By mimicking this high-energy intermediate, the inhibitor binds to the enzyme's active site with much higher affinity than the substrate itself, leading to potent competitive inhibition.

The lactone ring is fundamental to the inhibitory potency of this compound. Its planarity is the key feature that allows it to act as a transition-state analogue, fitting snugly into the active site designed to stabilize the flattened oxocarbenium ion intermediate. The carbonyl group within the lactone ring and the 2-acetamido group are positioned to form critical hydrogen bonds and other interactions with active site residues that would normally stabilize the charge development in the actual transition state. This structural and electronic mimicry accounts for the compound's ability to act as a potent competitive inhibitor of glycoside hydrolases that utilize substrate-assisted catalysis nih.gov.

Interactive Data Table: Inhibition Constants of Lactone Derivatives

The following table displays the inhibitory constants (Ki) for derivatives of this compound against human O-GlcNAcase (hOGA) and human Hexosaminidase B (hHexB), demonstrating their potent but often non-selective inhibitory activity.

CompoundTarget EnzymeKi (nM)Selectivity (Ki hHexB / Ki hOGA)
Lactone Semicarbazone 6g hOGA36~1-2 (moderate)
hHexB-
Lactone Sulfonylhydrazone 5f hOGA270.25
hHexB6.8

Data sourced from studies on semicarbazone and sulfonylhydrazone derivatives of this compound. The selectivity for compound 6g is noted as moderate in the source text nih.govresearchgate.net.

Structural Biology and Computational Biophysics of Enzyme Inhibitor Complexes

X-ray Crystallography of Glycoside Hydrolase-Lactone Complexes

While a specific X-ray crystal structure of a glycoside hydrolase in complex with 2-acetamido-2-deoxy-D-glucono-1,5-lactone has not been deposited in the Protein Data Bank, a wealth of structural information has been derived from crystallographic studies of its target enzymes, such as human OGA (a member of Glycoside Hydrolase Family 84, GH84), bound to closely related substrate analogs and inhibitors like PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate). nih.govrcsb.orgacs.orgpdbj.org These structures serve as highly accurate templates for understanding the binding mode of the lactone and are foundational for the computational studies discussed later.

X-ray crystallography of human OGA has revealed a complex and fascinating architecture. The enzyme functions as an unusual "arm-in-arm" homodimer, where each monomer consists of an N-terminal catalytic domain and a C-terminal stalk or helical bundle domain. nih.govnih.gov The catalytic domain adopts a classic (β/α)₈-barrel fold, a common structure for glycoside hydrolases that utilize a substrate-assisted catalytic mechanism. nih.govnih.gov

The active site is located within a deep, V-shaped cleft formed at the interface between the catalytic domain of one monomer and the stalk domain of the partner monomer. nih.gov This dimeric structure is essential for function, as residues from both subunits contribute to the formation of the substrate-binding groove. nih.govnih.gov The pocket where the N-acetylglucosamine (GlcNAc) moiety binds, known as the -1 subsite, is highly conserved among bacterial and human OGA enzymes and is the binding site for this compound. nih.govwhiterose.ac.uk

Table 1: Representative X-ray Crystal Structures of Human OGA with Inhibitors
PDB IDComplexResolution (Å)Key Features
5UHO hOGA with PUGNAc3.21Reveals the binding mode of a transition-state analog in the active site. rcsb.orgpdbj.orgpdbj.org
5M7S hOGA with Thiamet-GNot SpecifiedShows binding of a potent and selective inhibitor, highlighting key interactions. nih.gov
5M7T hOGA with PUGNAc-imidazole hybridNot SpecifiedDefines the active site pocket and surrounding aglycon regions. nih.gov

Structural and mutational studies have precisely identified the amino acid residues critical for catalysis and inhibitor binding in GH84 enzymes. The catalytic mechanism proceeds via neighboring group participation, where the C2-acetamido group of the GlcNAc substrate acts as the nucleophile, leading to the formation of a bicyclic oxazolinium ion intermediate. acs.orgcazypedia.orgnih.gov

Within the hOGA active site, two adjacent aspartate residues, Asp174 and Asp175 , are essential for catalysis. cazypedia.org Asp175 functions as the general acid/base catalyst, protonating the glycosidic oxygen in the first step and deprotonating a water molecule for hydrolysis in the second step. cazypedia.org The crystal structures of inhibitor-bound hOGA reveal a network of residues that stabilize the GlcNAc moiety in the -1 subsite through hydrogen bonds and van der Waals interactions, particularly with the acetamido group that is crucial for the catalytic mechanism. nih.gov

Table 2: Key Active Site Residues in Human OGA
ResidueFunctionRole in Catalysis/Binding
Asp175 General Acid/BaseProtonates the leaving group and activates the nucleophilic water molecule. cazypedia.org
Asp174 Catalytic ResidueHelps to position Asp175 and modulates its pKa. cazypedia.org
Asp285 Binding ResidueForms hydrogen bonds with the hydroxyl groups of the sugar ring.
Tyr209 Binding ResidueProvides hydrophobic interactions with the sugar ring.
Asn286 Binding ResidueInteracts with the C2-acetamido group of the inhibitor.

The conformational dynamics of both the enzyme and the ligand are central to catalysis and inhibition. Crystal structures have shown that the hOGA dimer is flexible and can adopt multiple unique conformations. acs.org Upon ligand binding, subtle conformational changes may occur to properly position the substrate for catalysis.

Recent studies combining X-ray crystallography and computational modeling on hOGA have provided profound insights into the conformational itinerary of the substrate. acs.orgnih.gov The enzyme's rigid active site forces the flexible GlcNAc ring of the substrate from its low-energy chair conformation into a distorted, high-energy boat or skew-boat conformation. acs.orgnih.gov This pre-activation of the substrate is a key feature of the catalytic mechanism. Since this compound has a planar lactone ring, it effectively mimics the distorted, oxocarbenium ion-like transition state, explaining its potency as an inhibitor. While some glycosidases undergo significant conformational changes themselves upon binding, such as the closing of a cleft, others like hOGA appear to function more as a rigid scaffold that exploits the flexibility of their substrates. d-nb.infonih.gov

Advanced Computational Modeling Techniques

To bridge the gap left by the absence of a direct crystal structure and to explore the dynamics of inhibition, advanced computational techniques have been indispensable. These methods use the high-resolution crystal structures of related complexes as a starting point to model the binding of this compound and its derivatives with high accuracy.

Standard molecular docking protocols sometimes fail to accurately predict the binding pose of complex ligands. In studies of semicarbazone and sulfonylhydrazone derivatives of this compound, it was found that initial docking calculations did not reproduce the known crystallographic orientation of the related inhibitor PUGNAc. mdpi.com

To overcome this, more sophisticated methods such as Prime protein-ligand refinement were employed. mdpi.comnih.gov Unlike standard docking, Prime allows for the flexibility of both the ligand and key residues in the enzyme's active site. The refinement process involves systematic sampling of the inhibitor's position, orientation, and conformation, coupled with optimization of the surrounding amino acid side chains, leading to a more accurate and energetically favorable binding model. mdpi.com

To further refine the binding models and understand the electronic interactions that govern inhibition, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been utilized. mdpi.comnih.gov In this approach, the core of the inhibitor and the key catalytic residues are treated with high-level quantum mechanics, which accurately describes electronic effects like bond formation and breaking, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

These QM/MM optimizations have been crucial in assessing the binding mode of lactone derivatives, suggesting a preference for an s-cis conformation for optimal interaction within the hOGA active site. mdpi.comnih.gov Furthermore, QM/MM metadynamics simulations have been used to map the entire catalytic reaction pathway of hOGA, elucidating the precise conformational changes the GlcNAc ring undergoes during catalysis. acs.orgnih.gov These studies confirm that the enzyme stabilizes a boat-like transition state, which is precisely the conformation mimicked by the this compound inhibitor.

Table 3: Application of Computational Modeling to Lactone-Based Inhibitors
TechniqueApplicationKey FindingReference
Prime Refinement Prediction of binding mode for lactone sulfonylhydrazone derivatives.Necessary to overcome limitations of standard docking and accurately model inhibitor conformation. mdpi.com
QM/MM Optimization Assessment of binding preferences for lactone derivatives.Revealed a preference for an s-cis conformation of the inhibitor side chain. mdpi.comnih.gov
QM/MM Metadynamics Elucidation of the full catalytic reaction mechanism of hOGA.Confirmed the substrate is distorted into a boat-like conformation at the transition state. acs.orgnih.gov

Binding Free Energy Predictions (e.g., QM/MM-PBSA)

Computational methods are pivotal in elucidating the binding thermodynamics of inhibitors based on the this compound scaffold. Techniques combining quantum mechanics and molecular mechanics (QM/MM) are employed to gain a deeper understanding of enzyme-inhibitor interactions.

For a series of this compound semicarbazone derivatives, in silico studies involving QM/MM optimizations and QM/MM-PBSA (Quantum Mechanics/Molecular Mechanics - Poisson-Boltzmann Surface Area) binding free energy calculations have been instrumental. nih.gov These calculations have successfully revealed the key factors that govern the observed inhibitory potencies of these compounds against human O-GlcNAcase (hOGA). nih.gov

In a related study on this compound sulfonylhydrazones, computational analyses were performed to predict their binding modes within the hOGA active site. nih.govconsensus.app These studies, which utilized Prime protein-ligand refinement and QM/MM optimizations, suggested a binding preference for the sulfonylhydrazone derivatives in an s-cis conformation. nih.govconsensus.app While these specific calculations focused on the geometric aspects of binding, they form the necessary foundation for subsequent binding free energy predictions. Such computational predictions are crucial for understanding the energetics of the inhibitor-enzyme complex and guiding the rational design of more potent molecules.

Virtual Screening and De Novo Design of Novel Inhibitors

The this compound core serves as a valuable starting point, or scaffold, for the discovery and design of novel glycosidase inhibitors. ontosight.ai Computational insights derived from studying the binding of existing derivatives are used to guide the development of new and improved inhibitors.

The process is exemplified by the rational design of a potent analogue within the semicarbazone series. nih.gov Insights gained from in silico studies, including protein-ligand refinements and QM/MM optimizations, directly led to the design of this compound 4-(2-naphthyl)-semicarbazone, which was identified as the most potent compound in that series with a Kᵢ of 36 nM. nih.gov This approach, where computational predictions inform synthetic chemistry efforts, is a powerful strategy for optimizing inhibitor efficacy. By understanding the specific interactions and conformational preferences within the enzyme's active site, researchers can design novel molecules with enhanced binding affinity and selectivity, moving beyond simple screening to a more directed de novo design process.

Structure-Activity Relationship (SAR) Derivations from Molecular Studies

Correlating Structural Modifications with Inhibitory Potency and Selectivity

The core structure of this compound has been systematically modified to probe the structure-activity relationships (SAR) that govern its inhibitory effects on glycosidases like human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (hHexA/hHexB). nih.gov These studies primarily focus on altering the linker and the terminal aromatic moiety attached to the lactone ring to optimize potency and selectivity. nih.gov

One line of investigation focused on a series of This compound sulfonylhydrazones . nih.gov These compounds were found to be potent, competitive inhibitors of both hOGA and hHexB, with inhibitory constants (Kᵢ) in the nanomolar range. nih.govconsensus.app However, this series of compounds showed no significant selectivity between the two enzymes. nih.govconsensus.app The most effective inhibitor identified from this series was the 1-naphthalenesulfonylhydrazone derivative, demonstrating potent activity against both targets. nih.gov

Inhibitory Potency of this compound Sulfonylhydrazone Derivatives nih.gov
CompoundTarget EnzymeInhibition Constant (Kᵢ)
This compound 1-naphthalenesulfonylhydrazonehOGA27 nM
hHexB6.8 nM

Another class of derivatives, the This compound semicarbazones , was also synthesized and evaluated. nih.gov This series also proved to be efficient, competitive inhibitors of hOGA, with Kᵢ values ranging from approximately 30 to 250 nM. nih.gov While exhibiting comparable potency to the sulfonylhydrazone series, the semicarbazones demonstrated slightly improved, albeit still moderate, selectivity for hOGA over lysosomal β-hexosaminidases. nih.gov The most potent compound in this class was a naphthyl-substituted derivative. nih.gov

Inhibitory Potency of this compound Semicarbazone Derivatives nih.gov
CompoundTarget EnzymeInhibition Constant (Kᵢ)
This compound 4-arylsemicarbazones (general series)hOGA~30 - 250 nM
This compound 4-(2-naphthyl)-semicarbazonehOGA36 nM

Comparing these two series reveals that subtle changes in the linker connecting the lactone core to the aromatic group—specifically, replacing a sulfonylhydrazone with a semicarbazone—can modulate enzyme selectivity. nih.gov In both series, the incorporation of larger aromatic systems like naphthalene (B1677914) was shown to be highly favorable for inhibitory potency. nih.govnih.gov

Rational Design Principles for Optimized Glycosidase Inhibitors

Based on molecular and computational studies of this compound and its derivatives, several key principles for the rational design of optimized glycosidase inhibitors have emerged.

Exploiting the Aglycone Binding Site : The glyconolactone core acts as a mimic of the oxazoline (B21484) intermediate formed during the catalytic cycle, ensuring competitive inhibition. However, high potency is achieved by extending a non-sugar moiety (aglycone) from the lactone to interact with adjacent binding pockets in the enzyme. The significant drop in potency for derivatives lacking this extended group, such as 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (LOGNAc), underscores the critical contribution of the aglycone portion to binding affinity. uclan.ac.ukresearchgate.net

Modification of the Linker : The chemical nature of the linker between the lactone core and the terminal aromatic group is a key determinant of both potency and selectivity. nih.gov Studies comparing sulfonylhydrazone and semicarbazone linkers have shown that this element can be modified to fine-tune the inhibitor's profile. nih.gov For instance, the semicarbazone linker provided a modest improvement in selectivity for hOGA over hHexB compared to the sulfonylhydrazone linker.

Optimization of Aromatic Substituents : The terminal aromatic group plays a crucial role in inhibitor potency. The successful design of highly potent inhibitors, such as the 1-naphthalenesulfonylhydrazone (Kᵢ = 27 nM for hOGA) and the 4-(2-naphthyl)-semicarbazone (Kᵢ = 36 nM), demonstrates that larger, hydrophobic aromatic systems are well-accommodated by the enzyme. nih.govnih.gov This suggests the presence of a hydrophobic binding region that can be exploited to enhance inhibitor affinity.

Conformational Control : Computational studies indicate that inhibitors bind to the enzyme in a preferred, low-energy conformation. For the sulfonylhydrazone series, an s-cis conformation was predicted to be favorable for binding to hOGA. nih.gov A rational design principle, therefore, involves creating derivatives that are pre-organized or conformationally constrained to adopt this bioactive shape, potentially reducing the entropic penalty of binding and increasing potency.

Cellular and Biochemical Research Applications

Modulation of Protein O-GlcNAcylation Homeostasis in Cellular Models

Treatment of various cellular models with OGA inhibitors like PUGNAc and Thiamet-G leads to a significant and global increase in protein O-GlcNAcylation. plos.orgnih.gov For instance, in mouse C2C12 myotube cells, treatment with PUGNAc was shown to elevate O-GlcNAcylation, and a subsequent proteomic analysis identified differentially expressed proteins. nih.gov This approach revealed changes in nucleotide-binding proteins, proteins with ATPase activity, and those with ligase activity, indicating that a global increase in O-GlcNAc can significantly alter the protein expression profile of a cell. nih.gov Specifically, proteins such as ubiquitin-activating enzyme E1 and proteasome subunit 20S were upregulated, suggesting a potential link between O-GlcNAcylation and the protein ubiquitination pathway. nih.gov

In another study using rat primary adipocytes, prolonged treatment with PUGNAc (100 µM for 12 hours) also resulted in an increased O-GlcNAc modification on a wide range of proteins. nih.gov Similarly, intracerebroventricular injection of Thiamet-G in mice led to a time-dependent increase in global O-GlcNAcylation, with a 5-fold increase observed 4.5 hours post-injection and a 10-fold increase after 24 hours. plos.org Chronic oral administration of Thiamet-G in a mouse model of tauopathy resulted in a sustained 3.5-fold increase in brain O-GlcNAc levels. imrpress.com These findings demonstrate the efficacy of these inhibitors in modulating O-GlcNAc homeostasis across different experimental systems.

Table 1: Effect of OGA Inhibitors on Global O-GlcNAc Levels in Various Cellular and Animal Models

Inhibitor Model System Treatment Details Observed Effect on Global O-GlcNAc Reference
PUGNAc Mouse C2C12 myotubes Not specified General increase nih.gov
PUGNAc Rat primary adipocytes 100 µM for 12 hours Marked increase nih.govbvsalud.org
Thiamet-G Mouse brain (in vivo) Lateral ventricle injection 5-fold increase at 4.5h, 10-fold at 24h plos.org
Thiamet-G rTg4510 mouse brain (in vivo) Chronic (18 weeks) oral administration 3.5-fold increase imrpress.com
Thiamet-G Primary cortical neurons 100 nM for 6 hours ~100% increase imrpress.com

A significant focus of research utilizing OGA inhibitors has been the study of O-GlcNAcylation on specific proteins, most notably the microtubule-associated protein Tau. imrpress.comyork.ac.uk Abnormal hyperphosphorylation of Tau is a hallmark of Alzheimer's disease and other tauopathies. plos.orgimrpress.com Research has shown a reciprocal relationship between O-GlcNAcylation and phosphorylation of Tau, where increasing O-GlcNAcylation can lead to a decrease in its phosphorylation at pathological sites. york.ac.ukpnas.org

In differentiated PC12 cells overexpressing human Tau, treatment with PUGNAc or another OGA inhibitor, streptozotocin (STZ), led to reduced phosphorylation at multiple sites, including Ser-199, Ser-202, Thr-205, Thr-212, Ser-214, Ser-262, and Ser-396. pnas.org Similarly, studies using Thiamet-G in cellular and animal models have demonstrated its effectiveness in reducing Tau phosphorylation. imrpress.comyork.ac.ukalectos.com For example, Thiamet-G treatment in PC-12 cells decreased Tau phosphorylation at pathologically relevant sites such as Thr231 and Ser396. york.ac.ukalectos.com In vivo studies in rats showed that Thiamet-G administration reduced Tau phosphorylation at Thr231, Ser396, and Ser422 in both the cortex and hippocampus. york.ac.ukalectos.com Furthermore, chronic treatment with Thiamet-G in the rTg4510 mouse model of tauopathy not only increased global O-GlcNAc levels but also significantly reduced both soluble and insoluble forms of hyperphosphorylated Tau. imrpress.com

Table 2: Effects of OGA Inhibitors on Site-Specific Tau Phosphorylation

Inhibitor Model System Phosphorylation Sites with Decreased Levels Reference
PUGNAc Differentiated PC12 cells Ser-199, Ser-202, Thr-205, Thr-212, Ser-214, Ser-262, Ser-396 pnas.org
PUGNAc Rat brain slices Ser-199, Thr-212, Thr-217, Ser-262, Ser-396, Ser-422 pnas.org
Thiamet-G PC-12 cells Thr231, Ser396 york.ac.ukalectos.com
Thiamet-G Rat cortex and hippocampus Thr231, Ser396, Ser422 york.ac.ukalectos.com
Thiamet-G rTg4510 mouse brain pS400 (52% reduction) and other hyperphosphorylated species imrpress.com

Impact on Intracellular Signaling Networks

The dynamic interplay, or "cross-talk," between O-GlcNAcylation and phosphorylation is a critical mechanism for regulating intracellular signaling. nih.govnih.gov Both modifications occur on serine and threonine residues and can compete for the same or adjacent sites, creating a reciprocal relationship often referred to as a "Yin-Yang" model. pnas.org The use of OGA inhibitors has been instrumental in dissecting this complex relationship. By inducing a state of hyper-O-GlcNAcylation, researchers can observe the resulting changes in the phosphoproteome. pnas.orgyoutube.com

O-GlcNAcylation can influence the subcellular localization and enzymatic activity of proteins. nih.gov For example, the nuclear import of β-catenin has been shown to be influenced by its O-GlcNAcylation status. nih.gov Treatment of human prostate carcinoma cells with PUGNAc led to a marked increase in the O-GlcNAcylation of β-catenin. nih.gov This modification appears to play a role in its translocation to the nucleus.

In the context of the cell cycle, the O-GlcNAcylation of Cdh1, a component of the Anaphase-Promoting Complex, has been shown to antagonize its phosphorylation. nih.gov By treating cells with PUGNAc and glucose to enhance O-GlcNAcylation, researchers identified Ser-39, Ser-40, and Ser-42 as the major O-GlcNAcylation sites on Cdh1. nih.gov This modification can alter the protein's activity and its role in cell cycle progression. Furthermore, research in cardiac mitochondria from Thiamet-G-treated rats revealed that many mitochondrial proteins, particularly those in the oxidative phosphorylation system, are major targets for O-GlcNAcylation, leading to enhanced mitochondrial bioenergetics. nih.gov

Research into Cellular Metabolic Reprogramming

O-GlcNAcylation, being intrinsically linked to glucose metabolism via the hexosamine biosynthetic pathway (HBP), acts as a nutrient sensor that can drive cellular metabolic reprogramming, particularly in cancer cells. nih.govroyalsocietypublishing.org The use of OGA inhibitors has provided insights into how elevated O-GlcNAc levels can influence metabolic pathways. Cancer cells often exhibit increased glucose uptake and a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govroyalsocietypublishing.org O-GlcNAcylation plays a role in this shift by modifying key metabolic enzymes and transcription factors. nih.gov

For example, several glycolytic enzymes are known to be O-GlcNAcylated, which can alter their activity and redirect metabolic flux. nih.govroyalsocietypublishing.org O-GlcNAcylation of phosphofructokinase 1 (PFK1) can reduce its activity, thereby promoting flux through the pentose phosphate pathway, which is advantageous for cancer cell proliferation. royalsocietypublishing.org Similarly, pyruvate kinase M2 (PKM2) and phosphoglycerate kinase 1 (PGK1) are regulated by O-GlcNAcylation, which in turn affects glycolytic rates and mitochondrial respiration. royalsocietypublishing.org

Inhibition of O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc, has been shown to reprogram energy metabolism in prostate cancer cells. researchgate.net This inhibition led to decreased glucose consumption and lactate production, indicating a suppression of glycolysis. researchgate.net While direct studies using 2-Acetamido-2-deoxy-D-glucono-1,5-lactone to induce metabolic reprogramming are less common, the principle of manipulating O-GlcNAc levels to study metabolic shifts is well-established. By increasing O-GlcNAcylation, OGA inhibitors can be used to investigate the reciprocal effects and further elucidate the role of this modification in regulating the metabolic phenotype of cells.

Effects on Glucose Metabolism Pathways (e.g., Hexosamine Biosynthetic Pathway)

This compound and its derivatives serve as critical tools for investigating glucose metabolism, primarily through their interaction with the O-GlcNAcylation pathway, which is intrinsically linked to the Hexosamine Biosynthetic Pathway (HBP). The HBP is a vital nutrient-sensing pathway that diverts a small percentage (2-5%) of glucose entering the cell away from glycolysis. researchgate.net This pathway converts fructose-6-phosphate and glutamine into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a process that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgnih.gov UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), which attaches N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous intracellular proteins. This dynamic post-translational modification is reversed by O-GlcNAcase (OGA). nih.govphysiology.org

This compound and its more potent derivatives function as inhibitors of OGA. nih.gov By blocking the removal of O-GlcNAc, these compounds cause a state of hyper-O-GlcNAcylation, effectively mimicking the downstream biochemical consequences of high nutrient flux through the HBP. cdnsciencepub.com This allows researchers to probe the regulatory roles of O-GlcNAcylation in various aspects of glucose homeostasis. For instance, chronically elevated O-GlcNAcylation is associated with the development of insulin (B600854) resistance. cdnsciencepub.comnih.gov Research using OGA inhibitors has shown that increased O-GlcNAcylation of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate-1 (IRS-1), can impair downstream signaling, leading to reduced glucose uptake. cdnsciencepub.com Therefore, these lactone-based inhibitors are instrumental in dissecting the molecular mechanisms by which the HBP and O-GlcNAcylation contribute to metabolic regulation and the pathophysiology of diseases like type 2 diabetes. nih.govmdpi.com

Influence on Lipid Metabolism and Energy Homeostasis Studies

The utility of this compound derivatives extends to the study of lipid metabolism and whole-body energy homeostasis. The O-GlcNAc modification, modulated by these OGA inhibitors, acts as a sensor that links nutritional status to the regulation of lipid synthesis and storage. nih.gov Research has demonstrated that OGT and O-GlcNAcylation can control the expression and activity of key transcription factors involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). mdpi.comnih.gov By regulating SREBP-1, O-GlcNAcylation influences the transcription of its target genes, which are crucial for fatty acid synthesis. nih.gov

Probing Lysosomal and Mitochondrial Dynamics in Cellular Systems

Research on Lysosomal Function and Degradation Pathways

This compound and its sulfonylhydrazone derivatives are potent inhibitors of human lysosomal β-hexosaminidases (HexA and HexB). mdpi.comresearchgate.net These enzymes are critical for the stepwise degradation of glycosphingolipids, particularly GM2 gangliosides, within the lysosome. mdpi.com A deficiency in HexA or HexB leads to the accumulation of these substrates, causing severe neurodegenerative lysosomal storage disorders, namely Tay-Sachs and Sandhoff disease, respectively. mdpi.comnih.gov

Table 1: Inhibitory Activity of a this compound Derivative
CompoundTarget EnzymeInhibition Constant (Ki)
This compound 1-naphthalenesulfonylhydrazonehOGA (O-GlcNAcase)27 nM
hHexB (β-hexosaminidase B)6.8 nM

Data sourced from a 2022 study on sulfonylhydrazone derivatives, demonstrating potent nanomolar competitive inhibition of both enzymes. nih.govmdpi.com

Studies on Mitochondrial Bioenergetics and Morphology

The O-GlcNAc signaling pathway, which is manipulated by this compound-based OGA inhibitors, is increasingly recognized as a key regulator of mitochondrial function. Both OGT and OGA have been identified within mitochondria, where they modulate the O-GlcNAcylation status of a host of mitochondrial proteins. mdpi.comnih.gov These modified proteins are involved in critical processes including the electron transport chain (ETC), ATP synthesis, fatty acid metabolism, and the regulation of mitochondrial dynamics (fusion and fission). mdpi.comnih.gov

Research using OGA inhibitors to elevate O-GlcNAc levels has revealed significant impacts on mitochondrial bioenergetics. Acute increases in O-GlcNAcylation have been shown to impair mitochondrial respiration and decrease the activities of several ETC complexes, including Complexes I, II, and IV. nih.govnih.gov This suggests that aberrant O-GlcNAcylation can disrupt cellular energy production. Furthermore, studies have demonstrated that inhibiting OGA can affect mitochondrial membrane potential and the cellular response to stress. nih.gov Consequently, this compound and related OGA inhibitors serve as essential chemical probes to explore how nutrient sensing, via O-GlcNAcylation, directly influences mitochondrial homeostasis and contributes to mitochondrial dysfunction in metabolic diseases. mdpi.comnih.gov

Utility as a Biochemical Probe for Glycosylation Research

Investigating the Physiological Roles of O-GlcNAcylation

By elevating O-GlcNAcylation levels, scientists can study its impact on:

Protein Stability: O-GlcNAcylation can compete with ubiquitination, thereby protecting proteins from proteasomal degradation.

Enzyme Activity: The addition of O-GlcNAc can directly enhance or inhibit the catalytic activity of enzymes.

Protein-Protein Interactions: O-GlcNAcylation can modulate the interaction of proteins with their binding partners.

Crosstalk with Phosphorylation: O-GlcNAc and phosphate can compete for the same or adjacent serine/threonine sites, creating a complex regulatory interplay. nih.gov

This approach has been instrumental in linking aberrant O-GlcNAcylation to the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Using OGA inhibitors, researchers can explore how changes in nutrient metabolism, reflected by O-GlcNAc levels, drive disease progression. nih.gov

Table 2: Cellular Processes and Pathways Investigated Using OGA Inhibitors
Cellular Process/PathwayEffect of OGA Inhibition (Increased O-GlcNAcylation)Associated Research Area
Insulin SignalingInhibits key signaling components, can lead to insulin resistance. cdnsciencepub.comDiabetes, Metabolism
Lipid MetabolismModulates activity of SREBP-1, affects lipogenesis and lipolysis. nih.govresearchgate.netObesity, NAFLD
Mitochondrial RespirationDecreases activity of electron transport chain complexes. nih.govBioenergetics, Metabolic Disease
Lysosomal DegradationInhibits β-hexosaminidase, causing substrate accumulation. mdpi.comLysosomal Storage Disorders
Gene TranscriptionModifies transcription factors and co-activators, altering gene expression. mdpi.comCancer, Development

Dissecting Carbohydrate Metabolism in Various Biological Systems (e.g., Microbial Metabolism)

The chemical compound this compound serves as a critical tool in cellular and biochemical research, primarily for its potent and specific inhibitory action on enzymes involved in carbohydrate metabolism. Its application has been particularly insightful in the study of microbial metabolic pathways, offering a means to probe the function and importance of specific enzymes.

A primary target of this compound is the enzyme β-N-acetyl-D-glucosaminidase, a type of glycoside hydrolase. These enzymes are widespread in biological systems, including microorganisms, where they play a crucial role in the breakdown of N-acetylglucosamine-containing oligosaccharides. One of the most significant microbial metabolic pathways where this inhibitor has proven useful is in the study of chitin degradation.

Chitin, a polymer of N-acetylglucosamine, is a major component of fungal cell walls and the exoskeletons of arthropods, making it one of the most abundant biopolymers in nature. Many bacteria, particularly those in marine and soil environments, have evolved sophisticated enzymatic systems to degrade chitin and utilize it as a source of carbon and nitrogen. The bacterium Serratia marcescens, for instance, possesses a well-characterized chitinolytic system that includes various chitinases and a chitobiase (an N-acetyl-β-D-glucosaminidase).

Research has demonstrated that this compound acts as a competitive inhibitor of chitobiase. By blocking the activity of this enzyme, researchers can study the consequences of interrupting the final step of chitin degradation—the hydrolysis of chitobiose into two molecules of N-acetylglucosamine. This allows for the elucidation of the regulatory mechanisms governing the chitinolytic cascade and the physiological role of chitobiose accumulation.

Another group of microorganisms where the study of chitin catabolism is of significant interest is the genus Vibrio. These marine bacteria are key players in the global carbon and nitrogen cycles due to their ability to degrade chitin. The chitin catabolic pathway in Vibrio species is tightly regulated, and the use of inhibitors like this compound can help to dissect the complex regulatory networks involved. For example, by inhibiting the breakdown of chitooligosaccharides, researchers can investigate how these signaling molecules modulate gene expression related to chitin utilization and natural competence.

While much of the detailed kinetic data for the inhibition by this compound and its derivatives comes from studies on human enzymes, the principle of its inhibitory action is applicable to microbial enzymes with similar active site architecture. The compound's ability to specifically target N-acetyl-β-D-glucosaminidases makes it an invaluable tool for microbiologists seeking to understand the intricate details of carbohydrate metabolism in a variety of bacterial and fungal species.

The following table summarizes the key applications of this compound in microbial metabolic research:

Microbial SystemTarget EnzymeResearch ApplicationDetailed Findings
Serratia marcescens Chitobiase (N-acetyl-β-D-glucosaminidase)Investigation of the chitinolytic pathway.Acts as a competitive inhibitor, allowing for the study of the role of chitobiose in regulating the expression of chitinase genes.
Vibrio species N-acetyl-β-D-glucosaminidasesElucidation of the regulation of chitin catabolism and its link to natural competence.Inhibition of chitooligosaccharide breakdown helps in studying their role as signaling molecules in gene regulation.
General Microbial Systems Glycoside Hydrolases (specifically β-N-acetyl-D-glucosaminidases)Functional characterization of enzymes involved in the metabolism of N-acetylglucosamine-containing glycans.Provides a means to probe the physiological consequences of specific enzyme inhibition on microbial growth and metabolism.

Emerging Research Directions and Methodological Advancements

Development of Highly Selective and Potent O-GlcNAcase Inhibitors

The development of OGA inhibitors has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. nih.gov The central goal is to increase O-GlcNAcylation levels on key proteins, thereby modulating their function and mitigating disease pathology. nih.govalzdiscovery.org

A primary hurdle in developing OGA inhibitors for therapeutic use is achieving high selectivity. The human genome contains other glycoside hydrolases, and off-target inhibition can lead to undesirable side effects. researchgate.net Early OGA inhibitors, such as PUGNAc, lacked specificity, which complicated the interpretation of their biological effects. nih.govportlandpress.com

The quest for selectivity has driven the development of novel chemical scaffolds. While many potent inhibitors are sugar-mimetics, resembling the natural substrate, there is growing interest in non-sugar-like compounds that may offer improved pharmacokinetic properties, including better brain penetration. acs.org A key challenge is to design inhibitors that can distinguish between the active sites of OGA and other related enzymes, which can be structurally similar. researchgate.netfrontiersin.org

Rational drug design has been greatly aided by a deeper understanding of the OGA active site. nih.gov Structural studies of OGA, including its bacterial homologs, have revealed unique features that can be exploited for inhibitor development. researchgate.netnih.gov For instance, the identification of a conserved active-site pocket not present in other related enzymes has enabled the design of highly selective thiazoline-derived inhibitors like Thiamet-G. nih.gov

Crystallographic analysis of OGA in complex with various inhibitors provides a detailed blueprint for designing new compounds with high affinity and selectivity. acs.orgnih.gov Researchers are exploring how different chemical moieties interact with specific residues in the active site, including those in the peptide-binding groove, to enhance inhibitor potency and specificity. acs.orgnih.gov This structure-based approach has led to the discovery of novel inhibitors with subnanomolar potency. nih.gov

Table 1: Notable O-GlcNAcase Inhibitors in Research and Development

InhibitorTypeKey FeaturesStatus
Thiamet-G Sugar-mimetic (Aminothiazoline)Highly potent and brain-penetrant tool compound. tandfonline.comPreclinical tandfonline.com
MK-8719 Sugar-mimeticNovel and selective; reduces pathological tau. selleckchem.comresearchgate.netPhase I Clinical Trials tandfonline.comresearchgate.net
ASN-120290 (ASN90) Small moleculeMultimodal candidate for tau and α-synuclein proteinopathies. tandfonline.comnih.govPhase I Clinical Trials tandfonline.comresearchgate.net
LY-3372689 Small moleculeIn clinical development. alzdiscovery.orgPhase I Clinical Trials alzdiscovery.orgresearchgate.net

Advanced Analytical and Imaging Techniques for O-GlcNAc Detection in Response to Inhibitors

Evaluating the efficacy of OGA inhibitors requires robust methods to detect and quantify changes in O-GlcNAcylation. Traditional methods, such as those using lectins or antibodies, have limitations in specificity and sensitivity. nih.govresearchgate.net

Recent advancements in chemoenzymatic labeling and mass spectrometry have revolutionized the study of O-GlcNAcylation. nih.govresearchgate.net These methods allow for the sensitive detection and site-specific mapping of O-GlcNAc modifications on proteins. nih.gov For example, a mutant galactosyltransferase enzyme can be used to attach a chemical handle to O-GlcNAc residues, which can then be tagged with probes for visualization or enrichment. nih.govresearchgate.net

Metabolic labeling techniques, where cells are incubated with modified sugar precursors, enable the tracking of O-GlcNAcylated proteins in living cells. nih.govresearchgate.net These labeled sugars are incorporated into proteins and can be detected using bioorthogonal "click" chemistry. nih.govnih.gov Furthermore, fluorescence-based techniques, including Förster resonance energy transfer (FRET) biosensors, are being developed to visualize O-GlcNAcylation dynamics in real-time. nih.govresearchgate.net Imaging techniques like MALDI mass spectrometry imaging are also being employed to visualize the spatial distribution of O-GlcNAc in tissues. utexas.edu

Integration with Multi-Omics Approaches for Comprehensive Glycosylation Analysis

To fully understand the systemic effects of OGA inhibition, researchers are increasingly turning to multi-omics approaches. nih.gov These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to altered O-GlcNAcylation. nih.govnih.gov

By integrating these datasets, scientists can identify complex relationships and pathways that are affected by changes in O-GlcNAc levels. nih.gov For instance, a multi-omics study could reveal how OGA inhibition not only alters the O-GlcNAcylation of specific proteins but also influences gene expression, protein phosphorylation, and metabolic pathways. nih.govnih.gov This systems-level analysis is crucial for understanding the pleiotropic effects of O-GlcNAcylation and for identifying potential biomarkers of inhibitor efficacy. nih.gov Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), are being combined with O-GlcNAc enrichment methods to quantify changes in the O-GlcNAcylome in response to stimuli. frontiersin.org

Applications in Understanding Disease Pathomechanisms at a Molecular Level

The development of potent and selective OGA inhibitors has provided powerful tools to investigate the role of O-GlcNAcylation in various diseases. nih.gov By pharmacologically increasing O-GlcNAc levels, researchers can study the downstream effects on disease-related proteins and pathways. portlandpress.com

A significant area of research is the role of O-GlcNAcylation in neurodegenerative diseases like Alzheimer's disease and other tauopathies. nih.govnih.gov These conditions are characterized by the aggregation of hyperphosphorylated tau protein. nih.gov Evidence suggests that O-GlcNAcylation and phosphorylation have a reciprocal relationship on tau, with increased O-GlcNAcylation leading to decreased phosphorylation and aggregation. tandfonline.comnih.gov

The use of OGA inhibitors in preclinical models of tauopathy has shown promising results. tandfonline.comnih.gov For instance, treatment with the OGA inhibitor Thiamet-G has been shown to reduce tau pathology and improve neuronal function in animal models. tandfonline.com Clinical trials with newer OGA inhibitors are underway to evaluate their potential as a treatment for Alzheimer's disease. tandfonline.comresearchgate.net These studies are not only testing the therapeutic efficacy of OGA inhibition but are also providing valuable insights into the molecular mechanisms by which O-GlcNAcylation protects against neurodegeneration. nih.govportlandpress.com The dysregulation of O-GlcNAcylation has been implicated in the misfolding and aggregation of abnormal proteins that are characteristic of several neurodegenerative disorders. nih.govresearchgate.net

Investigating Cellular Stress Responses and Protective Mechanisms Mediated by O-GlcNAc

The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread regulatory mechanism deeply integrated into the cellular stress response. nih.govjohnshopkins.edu This process, often referred to as O-GlcNAcylation, involves the addition and removal of a single N-acetylglucosamine sugar moiety to serine and threonine residues of nuclear, mitochondrial, and cytosolic proteins. johnshopkins.eduresearchgate.net The enzymes responsible for this cycling are O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. nih.govresearchgate.net

Research has shown that nearly all forms of cellular stress lead to an increase in protein O-GlcNAcylation, which generally promotes cell survival. researchgate.net These stressors include heat shock, oxidative stress, hypoxia, and nutrient deprivation. johnshopkins.edu The protective effects of increased O-GlcNAcylation are multifaceted, involving the modulation of key survival pathways, enhancement of mitochondrial function, reduction of protein aggregation, and regulation of chaperone activity. johnshopkins.eduresearchgate.net

The use of specific inhibitors of OGA, such as derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, provides a critical pharmacological tool to artificially elevate O-GlcNAc levels and dissect its role in stress responses. By blocking the removal of O-GlcNAc, researchers can study the downstream effects of sustained O-GlcNAcylation on cellular resilience. For instance, studies in cardiomyocytes have demonstrated that increasing O-GlcNAc levels, either through glucosamine (B1671600) treatment or with OGA inhibitors like PUGNAc, enhances cell viability and reduces necrosis following ischemic or hypoxic stress. nih.gov These interventions have been shown to attenuate the loss of mitochondrial membrane potential and the release of cytochrome C, key events in apoptosis. nih.gov

Furthermore, O-GlcNAcylation is involved in activating pathways that protect against oxidative damage. For example, O-GlcNAcylation can activate transcription factors like Foxo1, leading to the increased expression of enzymes that combat reactive oxygen species (ROS), such as superoxide (B77818) dismutase 2. researchgate.net By using inhibitors based on the this compound scaffold, scientists can probe the specific contributions of O-GlcNAc signaling to these protective mechanisms, independent of other metabolic changes that might also influence stress responses.

Research into Metabolic Pathway Perturbations in Disease Models

The dynamic cycling of O-GlcNAc is intrinsically linked to cellular metabolism, as the substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which utilizes glucose and other nutrients. researchgate.net Consequently, dysregulation of O-GlcNAc homeostasis is implicated in the pathology of numerous diseases, including cancer, type 2 diabetes, and neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com The use of this compound and its derivatives as OGA inhibitors is a key strategy in disease models to investigate how perturbations in O-GlcNAc cycling contribute to pathology.

In cancer, malignant cells often exhibit altered glucose metabolism, famously known as the Warburg effect, where they preferentially use glycolysis even in the presence of oxygen. nih.gov This metabolic shift can impact the HBP and, by extension, O-GlcNAcylation levels. Research using compounds like 2-deoxy-D-glucose (2-DG), an analog of glucose that inhibits glycolysis, has shown that interfering with glucose metabolism can be an effective strategy to suppress cancer cell growth. nih.govresearchgate.net By using OGA inhibitors in conjunction with metabolic modulators, researchers can explore the specific role of elevated O-GlcNAcylation in cancer cell survival and proliferation.

In the context of neurodegenerative diseases, such as Alzheimer's, aberrantly low levels of O-GlcNAc have been observed. nih.gov This has made OGA a promising therapeutic target. nih.gov By inhibiting OGA, researchers aim to restore O-GlcNAc levels, which is hypothesized to have protective effects, potentially by preventing the protein aggregation associated with these conditions. johnshopkins.edu Studies in various disease models are crucial for understanding how manipulating O-GlcNAc levels can counteract the metabolic and cellular perturbations that drive these pathologies.

Cardiovascular disorders are another area where metabolic perturbations and O-GlcNAc cycling are closely linked. nih.govmdpi.com Pharmacologically increasing O-GlcNAc levels through OGA inhibition has been shown to be protective in models of cardiac ischemia/reperfusion injury. nih.gov These studies help to unravel the complex interplay between nutrient sensing, metabolic pathways, and cellular protection in the heart.

Exploration of Novel Glycosidase Targets and Related Inhibitors

The therapeutic potential of modulating O-GlcNAc levels has spurred significant research into the development of potent and selective inhibitors for the glycosidases involved, primarily OGA. nih.gov However, a major challenge is achieving selectivity over other related enzymes, particularly the lysosomal β-hexosaminidases (HexA and HexB), which have structurally similar active sites. nih.govmdpi.com Non-specific inhibition of these hexosaminidases can lead to the accumulation of gangliosides, potentially causing severe neurodegenerative conditions mimicking Tay-Sachs and Sandhoff diseases. mdpi.com

This compound serves as a core scaffold for a new generation of OGA inhibitors. nih.gov Researchers have synthesized and evaluated various derivatives, such as sulfonylhydrazones and (thio)semicarbazones, to improve potency and selectivity. nih.govnih.gov These studies aim to extend the structure-activity relationships (SAR) of OGA inhibitors by modifying different parts of the molecule. nih.govmdpi.com

Kinetic evaluation of these novel compounds has revealed potent, competitive inhibition of human OGA (hOGA) in the nanomolar range. nih.gov For example, a series of this compound sulfonylhydrazones were found to be potent inhibitors of both hOGA and hHexB. nih.govmdpi.com Similarly, a class of (thio)semicarbazone derivatives also demonstrated competitive inhibition of hOGA with Kᵢ values ranging from approximately 30 to 250 nM. nih.gov

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, are often employed alongside kinetic experiments to understand the binding modes of these inhibitors within the hOGA active site and to rationalize their observed potencies. mdpi.comnih.gov These insights are crucial for the rational design of next-generation inhibitors with improved selectivity and drug-like properties.

Table 1: Inhibitory Potency of this compound Derivatives This table presents a selection of synthesized derivatives and their inhibition constants (Kᵢ) against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidase (hHexB).

Compound ClassSpecific DerivativeTarget EnzymeKᵢ (nM)Reference
Sulfonylhydrazones 1-naphthalenesulfonylhydrazonehOGA27 nih.govmdpi.com
1-naphthalenesulfonylhydrazonehHexB6.8 nih.gov
Semicarbazones 4-(2-naphthyl)-semicarbazonehOGA36 nih.gov
General Range for SerieshOGA~30 - 250 nih.gov

Q & A

Q. What are the key steps in synthesizing 2-Acetamido-2-deoxy-D-glucono-1,5-lactone for enzymatic inhibition studies?

The synthesis involves condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by MnO₂ oxidation to form glucono-1,5-lactone sulfonylhydrazones. Deprotection of O-acetyl groups using NH₃/MeOH yields the final compound. Purification via HPLC (≥90% purity) is critical for enzymatic assays .

Q. How can researchers confirm the structural identity and purity of this compound?

  • X-ray crystallography : Resolve ternary complexes (e.g., with FADGDH) at ≤1.57 Å resolution to confirm stereochemistry and lactone conformation .
  • NMR spectroscopy : Analyze ¹H/¹³C spectra to verify regioselective modifications (e.g., acetyl group positions) .
  • Mass spectrometry : Resolve discrepancies in molecular weight (e.g., conflicting reports of 234.21 vs. 264.19 g/mol) by comparing observed m/z with theoretical values .

Q. What precautions are necessary for handling and stabilizing this compound in aqueous solutions?

  • Store lyophilized at -20°C to prevent hydrolysis.
  • Monitor pH: The lactone hydrolyzes to gluconic acid at neutral pH, requiring buffered solutions (pH 4–5) for stability .
  • Use dust-control measures (e.g., fume hoods) to avoid explosive dust-air mixtures .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of competitive inhibitors for hOGA and hHexB?

  • Enzyme kinetics : Measure inhibition constants (Ki) using competitive assays. For example, 1-naphthalenesulfonylhydrazone derivatives show Ki = 27 nM (hOGA) and 6.8 nM (hHexB), indicating dual-target potential .
  • Regioselective modifications : Introduce sulfonylhydrazines at C1 to enhance binding affinity while maintaining the lactone core’s conformational rigidity .

Q. What computational methods predict the binding modes of glucono-1,5-lactone derivatives to hOGA?

  • Prime protein-ligand refinement : Model s-cis conformations of sulfonylhydrazones to optimize hydrogen bonding with catalytic residues (e.g., Asp285 in hOGA) .
  • QM/MM optimizations : Calculate transition states for lactone hydrolysis within the enzyme active site to assess inhibitor stability .

Q. How can regioselective functionalization of the lactone core enable targeted glycobiology applications?

  • Protecting group strategies : Use benzyl or acetyl groups to block hydroxyls at C3, C4, or C6, enabling selective glycosidation or reduction (e.g., NaBH₄/BF₃·OEt₂ yields 2-acetamidopiperidine derivatives) .
  • Enzymatic transformations : Employ gluconolactonase (EC 3.1.1.17) to hydrolyze the lactone for controlled release of gluconic acid in biosensors .

Q. What experimental approaches validate the role of this lactone in inhibiting β-1,4-glucanase during plant grafting?

  • Inhibition assays : Treat Petunia hybrida grafts with 10 mM D-glucono-1,5-lactone and monitor GH9B3 activity via reduced callus formation .
  • Control experiments : Compare with glucose-treated grafts to rule out nonspecific carbohydrate effects .

Q. How can glucose oxidase (GOx) be engineered to oxidize non-native substrates like D-xylose while retaining lactone production?

  • Semi-rational design : Mutate substrate-binding residues (e.g., Phe414 → Ala in Aspergillus niger GOx) to accommodate xylose’s C4 hydroxyl .
  • Kinetic analysis : Use stopped-flow assays to measure kcat/Km ratios for D-xylose vs. D-glucose oxidation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports of molecular formula (C₈H₁₄N₂O₆ vs. C₈H₁₂N₂O₈)?

  • Hypothesis : Derivatives or hydration states may explain discrepancies. For example, may describe a dehydrated or oxidized variant.
  • Methodology : Compare experimental HRMS data with theoretical values for both formulas. Cross-validate with ¹H NMR integration ratios for methyl (acetamido) and hydroxyl protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
Reactant of Route 2
2-Acetamido-2-deoxy-D-glucono-1,5-lactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。